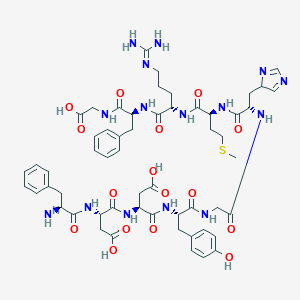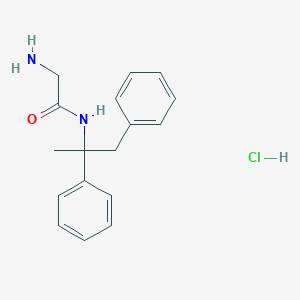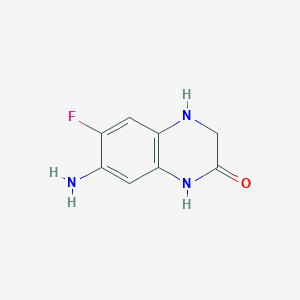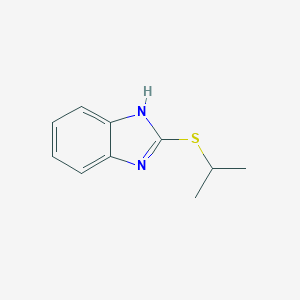
2-(イソプロピルチオ)-1H-ベンゾイミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isopropylthio)-1H-benzimidazole is an organosulfur compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The presence of the isopropylthio group in this compound adds unique chemical properties that make it valuable for specific applications.
科学的研究の応用
2-(Isopropylthio)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
It’s structurally similar to isopropyl β-d-1-thiogalactopyranoside (iptg), a molecular biology reagent . IPTG is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon . The lac operon is a set of genes that are responsible for the transport and metabolism of lactose in Escherichia coli and some other enteric bacteria .
Mode of Action
Like allolactose, IPTG binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner . This allows the transcription of genes in the lac operon, such as the gene coding for beta-galactosidase, a hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides . But unlike allolactose, the sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .
Biochemical Pathways
Based on its structural similarity to iptg, it might be involved in the regulation of the lac operon, which is a part of the larger lactose metabolism pathway .
Pharmacokinetics
coli can be independent of the action of lactose permease, since other transport pathways are also involved . At low concentration, IPTG enters cells through lactose permease, but at high concentrations (typically used for protein induction), IPTG can enter the cells independently of lactose permease .
Result of Action
Iptg, a structurally similar compound, is used to induce protein expression where the gene is under the control of the lac operator . This suggests that 2-(Isopropylthio)-1H-benzimidazole might have a similar effect.
Action Environment
Iptg is stable for 5 years when stored as a powder at 4 °c or below . It is significantly less stable in solution; Sigma recommends storage for no more than a month at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylthio)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with isopropylthiol in the presence of a suitable oxidizing agent. One common method is as follows:
Starting Materials: o-Phenylenediamine and isopropylthiol.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as ethanol or methanol.
Oxidizing Agent: Hydrogen peroxide or another suitable oxidizing agent is used to facilitate the formation of the benzimidazole ring.
Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(Isopropylthio)-1H-benzimidazole may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(Isopropylthio)-1H-benzimidazole undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the isopropylthio group, yielding benzimidazole.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzimidazole.
Substitution: Various substituted benzimidazoles depending on the electrophile used.
類似化合物との比較
Similar Compounds
2-Mercaptobenzimidazole: Lacks the isopropylthio group but has similar biological activities.
2-(Methylthio)-1H-benzimidazole: Contains a methylthio group instead of an isopropylthio group, leading to different chemical properties.
2-(Ethylthio)-1H-benzimidazole: Contains an ethylthio group, which also affects its reactivity and applications.
Uniqueness
2-(Isopropylthio)-1H-benzimidazole is unique due to the presence of the isopropylthio group, which enhances its lipophilicity and ability to interact with biological membranes. This makes it particularly effective in applications where membrane permeability is crucial, such as antimicrobial and antifungal treatments.
特性
IUPAC Name |
2-propan-2-ylsulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAKQCSXVMTUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364225 |
Source


|
| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124530-70-7 |
Source


|
| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
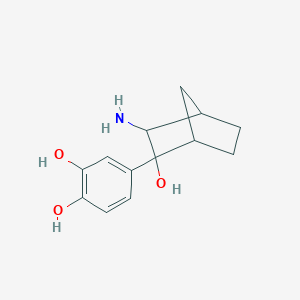
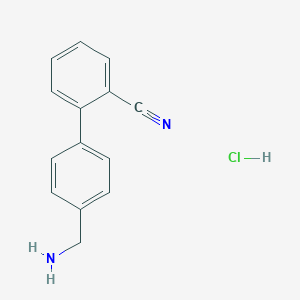

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)



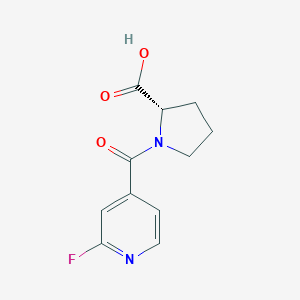


![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
